[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride
Overview
Description
“[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9), a protein that plays a significant role in the healing of diabetic foot ulcers .
Synthesis Analysis
The synthesis of this compound has been reported in the scientific literature . The compound was synthesized as part of a study aimed at discovering small-molecule inhibitors of MMP-9 . The study evaluated enantiomerically pure ®- and (S)-ND-336, as inhibitors of MMP-9 .Molecular Structure Analysis
The molecular structure of “[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride” is complex, with a thiiran ring, a sulfonyl group, and two phenyl rings in its structure . The exact structure can be found in chemical databases .Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on MMP-9, a protein involved in wound healing . The compound was found to inhibit MMP-9 in a competitive manner, suggesting that it binds to the active site of the enzyme .Scientific Research Applications
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
This compound has been studied for its potential as an inhibitor of Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the remodeling of the extracellular matrix, which is a key process in wound healing. By inhibiting MMP-9, this compound could potentially accelerate the healing process of diabetic foot ulcers .
Treatment of Diabetic Foot Ulcers
Related to its MMP-9 inhibitory properties, this compound has been explored as a potential treatment for diabetic foot ulcers . Diabetic foot ulcers are a significant health problem, and there is a need for effective treatments. This compound has shown promise in accelerating wound healing, potentially offering a new therapeutic option .
Proteomics Research
The compound has been used in proteomics research, specifically in the identification and quantification of active MMP-8 and MMP-9 in human diabetic wounds . This could potentially help in understanding the mechanisms of pathology and repair in diabetic wounds .
Drug Development
Given its potential therapeutic effects, this compound could be used in drug development, particularly for conditions related to wound healing and tissue remodeling .
Biochemical Research
As a selective inhibitor of MMP-9, this compound could be used in biochemical research to study the role of MMP-9 in various biological processes .
Molecular Biology
In molecular biology, this compound could be used to study the structure and function of MMP-9, contributing to our understanding of this important enzyme .
Mechanism of Action
Target of Action
The primary targets of [4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride are the gelatinases matrix metalloproteinase MMP-2, MMP-9, and MMP-14 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.
Mode of Action
This compound acts as a selective inhibitor of MMP-2, MMP-9, and MMP-14 . It binds to these enzymes, preventing them from catalyzing the breakdown of the extracellular matrix. This inhibition can alter cellular behaviors such as proliferation, differentiation, migration, and apoptosis.
Biochemical Pathways
By inhibiting MMP-2, MMP-9, and MMP-14, the compound affects the extracellular matrix remodeling pathway . This can have downstream effects on various cellular processes, including cell adhesion, migration, and signal transduction.
Result of Action
The inhibition of MMP-2, MMP-9, and MMP-14 by this compound can lead to the modulation of extracellular matrix remodeling . This can result in changes in cellular behaviors and potentially contribute to the healing of diabetic wounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage conditions can affect its stability . Additionally, the physiological environment in which the compound acts, such as the presence of other molecules or specific pH conditions, can influence its efficacy.
properties
IUPAC Name |
[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIZFGSEKSFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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